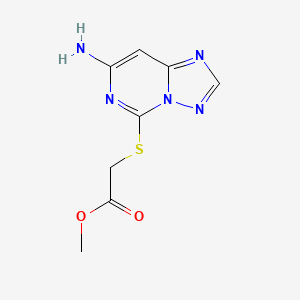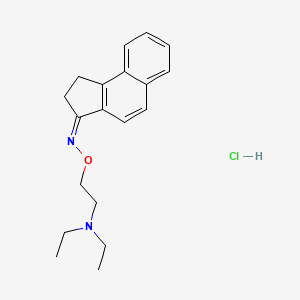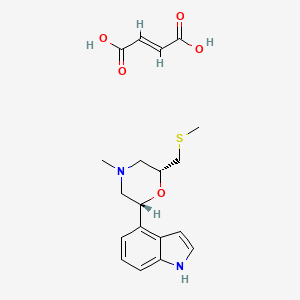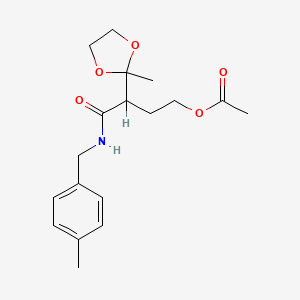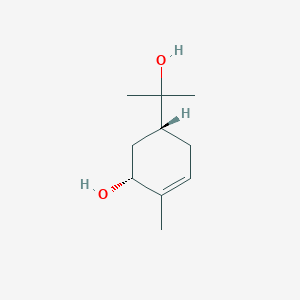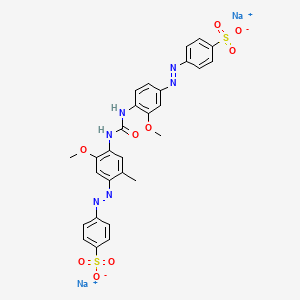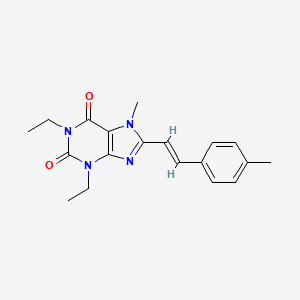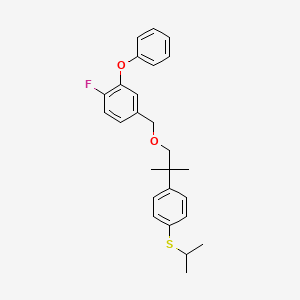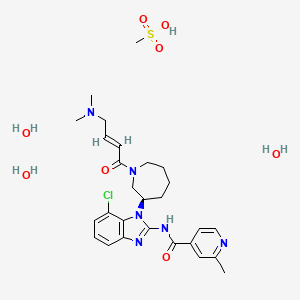
5,7-Dichloroemodin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloroemodin is a chlorinated derivative of emodin, a naturally occurring anthraquinone. It has the molecular formula C15H8Cl2O5 and is known for its various biological activities.
準備方法
5,7-Dichloroemodin can be synthesized from emodin through chlorinationThis can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the chlorination process.
化学反応の分析
5,7-Dichloroemodin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have different biological activities.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Medicine: Research has indicated its potential as an anti-cancer and anti-inflammatory agent.
Industry: It can be used in the development of dyes and pigments due to its anthraquinone structure.
作用機序
The mechanism of action of 5,7-Dichloroemodin involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, such as the endothelin-1 type B receptor . This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities. The compound’s ability to interact with multiple molecular pathways makes it a versatile agent in therapeutic research .
類似化合物との比較
5,7-Dichloroemodin is unique among its analogs due to the specific positioning of chlorine atoms. Similar compounds include:
- 5-Chloroemodin
- 7-Chloroemodin
- 4,5,7-Trichloroemodin
- 7-Bromoemodin
- 5,7-Dibromoemodin
These compounds share similar structures but differ in their biological activities and chemical properties
特性
CAS番号 |
19697-87-1 |
|---|---|
分子式 |
C15H8Cl2O5 |
分子量 |
339.1 g/mol |
IUPAC名 |
1,3-dichloro-2,4,5-trihydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H8Cl2O5/c1-4-2-5-7(6(18)3-4)13(20)9-8(12(5)19)10(16)15(22)11(17)14(9)21/h2-3,18,21-22H,1H3 |
InChIキー |
ANEHFIKAXIZHIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


